molecular formula C11H14N2O2 B13002116 4-(Cyclopentylamino)nicotinic acid

4-(Cyclopentylamino)nicotinic acid

Cat. No.: B13002116
M. Wt: 206.24 g/mol
InChI Key: KCIBOMJBGLNXSP-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a cyclopentylamino group attached to the fourth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)nicotinic acid typically involves the nucleophilic substitution of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the industrial production of these compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce reduced amines or alcohols.

Scientific Research Applications

4-(Cyclopentylamino)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylamino)nicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopentylamino)nicotinic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentylamino group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-(cyclopentylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)(H,14,15)

InChI Key

KCIBOMJBGLNXSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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